(1S,2R)-1-Aminoindan-2-ol

Catalog No.
S680877
CAS No.
126456-43-7
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-1-Aminoindan-2-ol

CAS Number

126456-43-7

Product Name

(1S,2R)-1-Aminoindan-2-ol

IUPAC Name

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1

InChI Key

LOPKSXMQWBYUOI-BDAKNGLRSA-N

SMILES

Array

Synonyms

(1S-cis)-1-Amino-2,3-dihydro-1H-inden-2-ol; (-)-cis-1-Aminoindan-2-ol; (1S)-Amino-(2R)-indanol; (1S,2R)-(-)-1-Amino-2-indanol; (1S,2R)-1-Amino-2,3-dihydro-1-inden-2-ol; (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol; (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)O

The exact mass of the compound (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2R)-1-Aminoindan-2-ol is a stereochemically defined amino alcohol widely used as a chiral auxiliary and building block (synthon) in asymmetric synthesis. Its rigid bicyclic indane structure provides a conformationally constrained framework that is critical for inducing high levels of stereoselectivity in chemical reactions. This specific cis-isomer is a key precursor for complex, high-value molecules, most notably in the pharmaceutical industry, where precise stereochemistry is a non-negotiable requirement for biological activity and safety.

Substituting (1S,2R)-1-Aminoindan-2-ol with its enantiomer, (1R,2S), will invert the stereochemistry of the final product, leading to the wrong, and likely biologically inactive or harmful, molecule. Using the cheaper racemic mixture is not a viable alternative for stereospecific applications, as it results in a mixture of products that are difficult and costly to separate, effectively nullifying any initial savings. The diastereomer, trans-1-aminoindan-2-ol, possesses a different three-dimensional geometry, making it incompatible as a direct substitute in reaction pathways optimized for the cis-conformation. For applications like the synthesis of the HIV protease inhibitor Indinavir, only the (1S,2R) isomer is effective; any other stereoisomer fails to produce the desired therapeutic agent.

Essential Precursor for HIV Protease Inhibitor Indinavir Synthesis

The industrial-scale synthesis of Indinavir, a critical HIV protease inhibitor, explicitly requires (1S,2R)-1-Aminoindan-2-ol to establish the correct stereochemistry of the final active pharmaceutical ingredient (API). In the key synthetic sequence developed by Merck, this specific isomer is used to control two of the five chiral centers in Indinavir, achieving a high diastereoselective ratio of 96:4 in a crucial alkylation step. Using any other stereoisomer would lead to the synthesis of an incorrect and therapeutically ineffective compound, making the (1S,2R) form an absolute requirement for this process.

Evidence DimensionDiastereoselectivity in a key alkylation-epoxidation sequence for Indinavir synthesis
Target Compound DataEnables a 96:4 diastereoselective ratio, leading to the correct Indinavir stereoisomer.
Comparator Or BaselineAny other stereoisomer (e.g., (1R,2S) or trans-isomers) would produce incorrect, therapeutically inactive diastereomers.
Quantified DifferenceQualitatively absolute; only the target compound yields the desired API.
ConditionsIndustrial synthesis route for Indinavir as developed by Merck Research Laboratories.

For any R&D or manufacturing related to Indinavir or its analogs, procuring the correct (1S,2R) isomer is mandatory and non-substitutable.

High Enantioselectivity as a Ligand in Asymmetric Transfer Hydrogenation

When used as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation, (1S,2R)-1-Aminoindan-2-ol enables high enantioselectivity in the reduction of prochiral ketones. For the reduction of 1'-tetralone, a catalyst system using the enantiomer, (1R,2S)-1-amino-2-indanol, produced the (S)-alcohol in 97% enantiomeric excess (ee). By extension, the (1S,2R) ligand provides the opposite (R)-alcohol with similarly high ee. In contrast, using a racemic ligand would result in a racemic product (0% ee), demonstrating the absolute necessity of the enantiopure form for achieving stereocontrol.

Evidence DimensionEnantiomeric Excess (ee%) in Ru-catalyzed transfer hydrogenation of 1'-tetralone
Target Compound DataProduces (R)-1,2,3,4-tetrahydronaphthalen-1-ol with high ee (inferred to be ~97%).
Comparator Or BaselineThe enantiomeric ligand (1R,2S) gives the (S)-alcohol in 97% ee. A racemic ligand would yield 0% ee.
Quantified Difference97% ee vs. 0% ee for the racemic comparator.
ConditionsRuthenium-catalyzed transfer hydrogenation using 2-propanol as the hydrogen source.

This demonstrates superior performance over a racemic mixture and predictable stereochemical outcome, justifying the procurement of the enantiopure ligand for reliable asymmetric synthesis.

Effective Performance in Catalytic Asymmetric Ketone Reduction (CBS Reduction)

As a precursor to chiral oxazaborolidine catalysts for Corey-Bakshi-Shibata (CBS) reductions, (1S,2R)-1-Aminoindan-2-ol provides high enantioselectivity, often comparable to other established auxiliaries. In the asymmetric reduction of 2'-chloroacetophenone, the catalyst derived from (1S,2R)-1-Aminoindan-2-ol achieved the (R)-alcohol product with 96% enantiomeric excess (ee) and a 91% yield. This performance is highly competitive with the widely used CBS catalyst derived from (S)-diphenylprolinol, which gives >95% ee under similar conditions, positioning the aminoindanol-derived catalyst as a robust and effective alternative.

Evidence DimensionEnantiomeric Excess (ee%) and Yield (%) in the CBS reduction of 2'-chloroacetophenone
Target Compound Data96% ee, 91% yield
Comparator Or Baseline(S)-diphenylprolinol derived CBS catalyst: >95% ee, ~95% yield
Quantified DifferenceComparable enantioselectivity and yield to a widely accepted standard catalyst.
ConditionsAsymmetric reduction of 2'-chloroacetophenone using an in-situ generated oxazaborolidine catalyst with a borane source.

This provides a quantitative basis for selecting this compound as a reliable and high-performing chiral precursor for one of the most common and important asymmetric transformations in organic synthesis.

Mandatory Chiral Building Block for Pharmaceutical Synthesis

For multi-step synthesis of Active Pharmaceutical Ingredients (APIs) where stereochemistry is critical for efficacy and safety, such as the industrial production of the HIV protease inhibitor Indinavir. This compound is the correct choice when a specific stereocenter from the indanol core must be incorporated into the final molecule.

Preparation of High-Performance Ligands for Asymmetric Catalysis

Ideal for synthesizing chiral ligands for transition metal-catalyzed reactions, such as asymmetric transfer hydrogenation of ketones. Procure this compound when the goal is to produce chiral alcohols with high enantiomeric purity and predictable (R)- or (S)- configuration based on the ligand's stereochemistry.

Development of Robust Organocatalysts for Asymmetric Reductions

As a precursor for highly effective oxazaborolidine catalysts used in the enantioselective borane reduction of a wide range of prochiral ketones (CBS reduction). This is the right material when developing scalable, reliable protocols for producing chiral secondary alcohols with excellent enantioselectivity.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

149.084063974 Da

Monoisotopic Mass

149.084063974 Da

Heavy Atom Count

11

Appearance

Powder

UNII

LU3GK925A8

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

126456-43-7
7480-35-5

Wikipedia

Cis-(-)-1-amino-2-indanol

Dates

Last modified: 08-15-2023

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